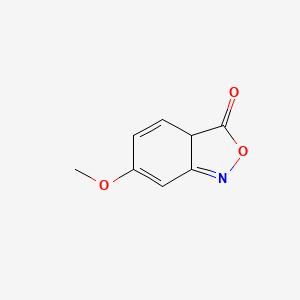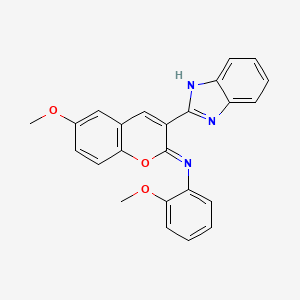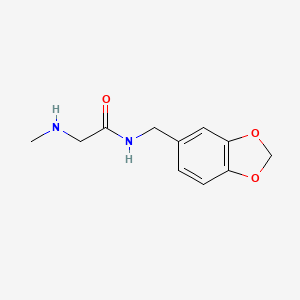![molecular formula C11H12N2O B12347000 2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B12347000.png)
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a fused pyridine and indole ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one can be achieved through various synthetic routes. One common method involves the cycloisomerization of allenyl indoles. This process typically employs a gold-catalyzed reaction, where IPrAuCl/AgSbF6 is used as the catalyst . The reaction conditions are optimized to achieve high yields and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[1,2-a]-1H-indole: Another indole derivative with a similar fused ring system.
Hexahydropyrido[4,3-d]pyrimidine: A related compound with a different ring fusion pattern.
Uniqueness
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one is unique due to its specific ring structure and the potential biological activities it exhibits. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2,6,7,8,9,9a-hexahydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C11H12N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h5-7H,1-4H2,(H,12,14) |
Clave InChI |
PKMITTYHXYUFEL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=C(C2C1)C(=O)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346930.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12346941.png)
![2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one](/img/structure/B12346944.png)
![N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B12346959.png)
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt](/img/structure/B12346961.png)

![11-(4-Butoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346972.png)


![1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-](/img/structure/B12346992.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)
